3-Carboxy-5-propyl-2-furanpropionic acid
Overview
Description
3-Carboxy-5-propyl-2-furanpropionic acid: is a chemical compound that belongs to the class of furan derivatives. It is a metabolite of furan fatty acids and is known to be a major uremic toxin. This compound is excreted into the urine via organic anion transporters under physiological conditions and is often found in increased concentrations in patients with chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carboxy-5-propyl-2-furanpropionic acid typically involves the reaction of furan derivatives with propyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Carboxy-5-propyl-2-furanpropionic acid can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under specific conditions to yield reduced forms of the furan ring.
Substitution: Substitution reactions involving this compound can occur, where functional groups on the furan ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Chemistry: 3-Carboxy-5-propyl-2-furanpropionic acid is used as an analytical reference standard for the quantification of furan fatty acid metabolites in human plasma samples using techniques such as ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC–MS/MS) .
Biology and Medicine: This compound has been studied for its role as a uremic toxin and its association with chronic kidney disease. Elevated levels of this compound have been linked to impaired glucose tolerance and type 2 diabetes mellitus .
Industry: In industrial applications, this compound is used in the synthesis of various chemical products and as a standard for quality control in the production of furan derivatives .
Mechanism of Action
The mechanism of action of 3-Carboxy-5-propyl-2-furanpropionic acid involves its role as a uremic toxin. It is known to impair glucose-stimulated insulin secretion, increase advanced glycation end products, and oxidative stress. This compound also affects insulin granule maturation, contributing to the development of diabetes . The molecular targets and pathways involved include the inhibition of insulin secretion and the promotion of oxidative stress pathways .
Comparison with Similar Compounds
- 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid
- 2-Furanpropanoic acid
Comparison: 3-Carboxy-5-propyl-2-furanpropionic acid is unique in its specific structure and its role as a uremic toxin. While similar compounds like 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid share some structural similarities, they may differ in their biological activities and applications .
Properties
IUPAC Name |
2-(2-carboxyethyl)-5-propylfuran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-2-3-7-6-8(11(14)15)9(16-7)4-5-10(12)13/h6H,2-5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRAFVZTHDHHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(O1)CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001007160 | |
Record name | 2-(2-Carboxyethyl)-5-propylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86879-37-0 | |
Record name | 3-Carboxy-5-propyl-2-furanpropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086879370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Carboxyethyl)-5-propylfuran-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001007160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.